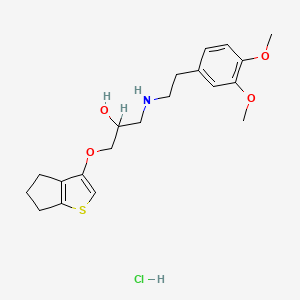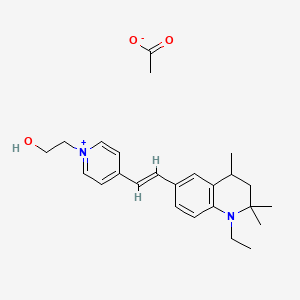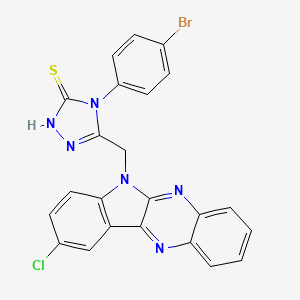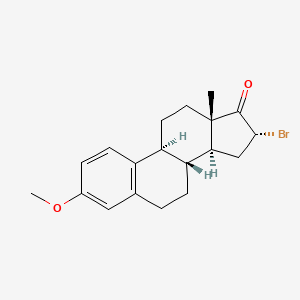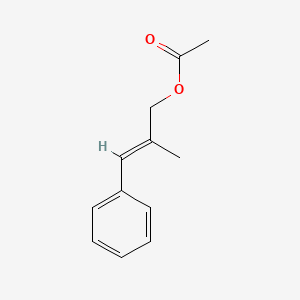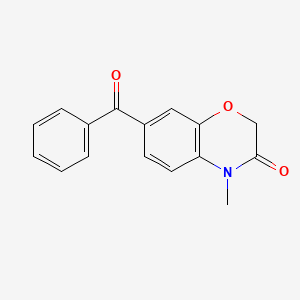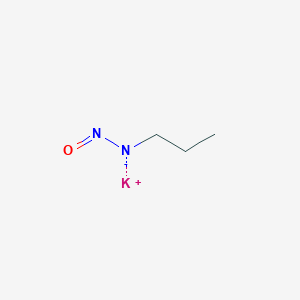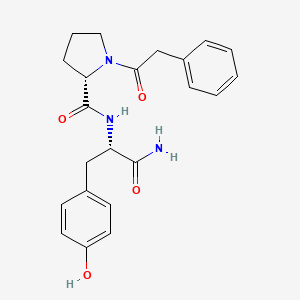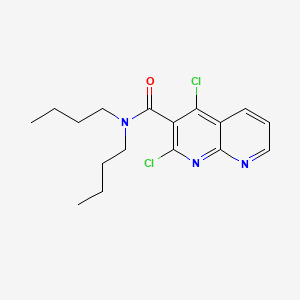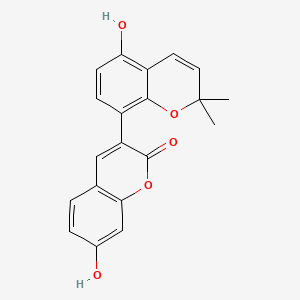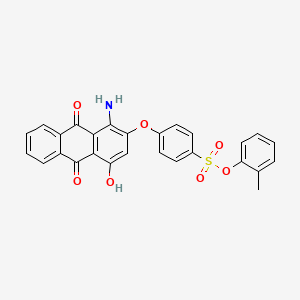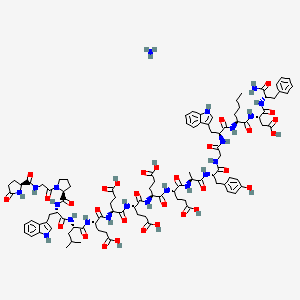
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is a synthetic peptide derived from the naturally occurring hormone gastrin. Gastrin is primarily known for its role in stimulating the secretion of gastric acid in the stomach. This specific compound is a modified version of the gastrin peptide, designed to study its biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.
科学的研究の応用
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt has several scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in gastric acid secretion and potential effects on gastrointestinal physiology.
Medicine: Explored for its therapeutic potential in treating conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by binding to gastrin receptors on the surface of gastric parietal cells. This binding activates a signaling cascade involving the G-protein coupled receptor pathway, leading to the secretion of gastric acid. The molecular targets include the gastrin receptor (CCK-B receptor) and downstream effectors such as adenylate cyclase and protein kinase A.
類似化合物との比較
Similar Compounds
Gastrin I (human): A naturally occurring form of gastrin with similar biological activity.
Cholecystokinin (CCK): Another peptide hormone with overlapping functions in the gastrointestinal system.
Pentagastrin: A synthetic peptide that mimics the action of gastrin.
Uniqueness
18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is unique due to its specific modifications, which allow for detailed studies of its structure-activity relationships and potential therapeutic applications. The inclusion of non-natural amino acids like norleucine provides insights into the stability and activity of the peptide under various conditions.
特性
CAS番号 |
99784-42-6 |
|---|---|
分子式 |
C98H129N21O31 |
分子量 |
2097.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane |
InChI |
InChI=1S/C98H126N20O31.H3N/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62;/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134);1H3/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1 |
InChIキー |
IVRCYRPNVQWMTB-SKQQZCGYSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N |
正規SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


